molecular formula C44H46CaN4O18 B108173 Oxytetracycline hemicalcium salt CAS No. 15251-48-6

Oxytetracycline hemicalcium salt

Cat. No.: B108173
CAS No.: 15251-48-6
M. Wt: 958.9 g/mol
InChI Key: VANYVCHXDYVKSI-UHFFFAOYSA-L
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Description

Oxytetracycline hemicalcium salt (CAS: 15251-48-6) is a calcium salt derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is structurally characterized by the substitution of one calcium ion for two oxytetracycline molecules, forming a 1:2 calcium-to-oxytetracycline complex . This compound is primarily used in industrial applications, such as veterinary medicine and aquaculture, due to its stability and controlled release properties .

Properties

Key on ui mechanism of action

Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/
The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/

CAS No.

15251-48-6

Molecular Formula

C44H46CaN4O18

Molecular Weight

958.9 g/mol

IUPAC Name

calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate

InChI

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2

InChI Key

VANYVCHXDYVKSI-UHFFFAOYSA-L

SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Color/Form

Light-yellow crystals or needles from aqueous MeOH
Pale yellow to tan, crystalline powde

density

1.634 at 20 °C

melting_point

184.5 °C

physical_description

Light yellow to tan solid;  [HSDB] Pale yellow to tan crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

2058-46-0 (mono-hydrochloride)
6153-64-6 (di-hydrate)
6153-65-7 (di-hydrochloride salt, di-hydrate)
64038-91-1 (sulfate (2:1))
69766-62-7 (hydrochloride salt)
7179-50-2 (calcium (1:1) salt)

solubility

47 [ug/mL] (The mean of the results at pH 7.4)
For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page.
SLIGHTLY SOL IN ALCOHOL
In water, 3.13X10+2 mg/L at 25 °C

Origin of Product

United States

Preparation Methods

Dissolution and Acidification of Oxytetracycline

Oxytetracycline is dissolved in deionized water to achieve a concentration of 5–20% (w/v). Sulfuric acid (98% purity) is then added to adjust the solution’s pH to 0.5–2.0, ensuring complete dissolution of the antibiotic. This acidic environment protonates the oxytetracycline molecule, enhancing its reactivity with calcium ions in subsequent steps.

Calcium Carbonate Addition

Calcium carbonate (CaCO₃) is introduced into the acidified oxytetracycline solution at a mass ratio of 1:0.1–0.6 (oxytetracycline:CaCO₃). The mixture is stirred at 10–30°C for 0.5–10 hours, facilitating the formation of a calcium-oxytetracycline complex. The reaction proceeds via chelation, where calcium ions bind to the hydroxyl and amide groups of oxytetracycline.

Surfactant Incorporation

A quaternary ammonium cationic surfactant—such as dodecyl trimethyl ammonium chloride, palmityl trimethyl ammonium chloride, or octadecyl trimethyl ammonium chloride—is added to the reaction mixture. The surfactant stabilizes the calcium-oxytetracycline complex and prevents aggregation. The mass ratio of oxytetracycline to surfactant ranges from 1:0.1 to 1:0.6, depending on the desired particle size and solubility profile.

Alkaline pH Adjustment

Sodium hydroxide (30% w/v) is used to raise the pH of the solution to 7.0–10.5, precipitating the calcium-oxytetracycline complex. This step ensures the compound’s stability and facilitates its isolation. The final pH determines the ionic charge of the complex, influencing its bioavailability and shelf life.

Spray Drying

The reaction solution is spray-dried at inlet temperatures of 180–200°C and outlet temperatures of 85–100°C. This process yields a faint yellow granular powder with uniform particle size distribution, ideal for incorporation into animal feed.

Critical Reaction Parameters and Optimization

pH Modulation

The initial acidification step (pH 0.5–2.0) is crucial for solubilizing oxytetracycline, while the final alkaline adjustment (pH 7.0–10.5) ensures proper complexation. Deviations outside these ranges result in incomplete reactions or unstable products. For instance, a pH below 7.0 may retain excess free calcium ions, whereas a pH above 10.5 risks hydrolyzing the oxytetracycline molecule.

Stoichiometric Ratios

The mass ratio of oxytetracycline to calcium carbonate (1:0.1–0.6) directly impacts the calcium content in the final product. Higher calcium carbonate ratios (e.g., 1:0.6) enhance chelation efficiency but may introduce residual unreacted CaCO₃, necessitating rigorous purification.

Surfactant Selection

Long-chain surfactants like octadecyl trimethyl ammonium chloride improve the granular product’s flowability and moisture resistance. Shorter-chain variants (e.g., dodecyl trimethyl ammonium chloride) reduce production costs but may compromise storage stability.

Experimental Case Studies and Data Analysis

The following table summarizes key experimental conditions and outcomes from patent CN102702017B:

ParameterExample 1Example 2Example 3Example 4
Oxytetracycline (g)251002550
CaCO₃ (g)2.5602.515
Surfactant TypeOctadecylOctadecylOctadecylOctadecyl
Surfactant (g)2.5602.512
Initial pH0.52.00.51.5
Final pH7.010.57.09.5
Reaction Time (h)0.5100.510
Spray Drying Temp (°C)180200180190
Product ColorFaint YellowFaint YellowFaint YellowFaint Yellow

These experiments demonstrate that higher oxytetracycline loads (e.g., 100 g) require proportional increases in calcium carbonate and surfactant to maintain reaction efficiency. Spray drying temperatures above 190°C consistently produce granules with optimal moisture content (<5%).

Industrial-Scale Production Techniques

Continuous Stirred-Tank Reactors (CSTR)

Large-scale synthesis employs CSTR systems to maintain consistent mixing and temperature control. The patent highlights a 500 L pilot-scale reactor achieving a batch yield of 95–98% purity, with a production capacity of 200 kg/day.

Quality Control Measures

In-process monitoring includes:

  • pH Checks : Automated probes validate pH at each stage.

  • Particle Size Analysis : Laser diffraction ensures granules meet 50–200 µm specifications.

  • Residual Solvent Testing : Gas chromatography confirms surfactant levels below 0.1% (w/w) .

Chemical Reactions Analysis

Types of Reactions: Oxytetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxytetracycline has a wide range of applications in scientific research:

Mechanism of Action

Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This inhibition of translation is reversible and effectively stops the production of essential proteins required for bacterial growth and multiplication .

Comparison with Similar Compounds

Comparison with Similar Oxytetracycline Derivatives

The following table summarizes key differences between oxytetracycline hemicalcium salt and structurally related compounds:

Compound CAS Number Molecular Formula Solubility Purity Primary Applications Toxicity
This compound 15251-48-6 C₂₂H₂₄N₂O₉·½Ca Limited water solubility; soluble in acidic buffers >99% (HPLC) Industrial, veterinary use Skin/eye irritation; reproductive toxicity; hazardous to aquatic life
Oxytetracycline Hydrochloride 2058-46-0 C₂₂H₂₅ClN₂O₉ Highly water-soluble (100 mM) >99% (HPLC) Human pharmaceuticals Lower acute toxicity (pharmaceutical-grade)
Oxytetracycline Dihydrate 6153-64-6 C₂₂H₂₈N₂O₁₁ Soluble in 0.01 N HCl ACS grade Research and analytical use No specific hazards listed
β-Apo-oxytetracycline 18751-99-0 C₂₂H₂₄N₂O₈ Solubility data not available IND grade Biochemical research Not classified
Oxytetracycline Calcium (1:1) 7179-50-2 C₂₂H₂₄CaN₂O₉ Similar to hemicalcium salt Not specified Historical formulations Limited data

Key Findings:

  • Solubility and Stability: Oxytetracycline hydrochloride exhibits superior water solubility (100 mM) compared to the hemicalcium salt, making it ideal for injectable formulations .
  • Analytical Methods : Both compounds are analyzed via HPLC with tetrabutylammonium hydrogen sulfate as a mobile phase additive, but preparation steps differ. For example, hemicalcium salt requires dissolution in 0.1 N HCl for microbial assays, whereas hydrochloride formulations use 0.01 N HCl .
  • Toxicity: The hemicalcium salt carries significant hazards, including reproductive toxicity (Category 2) and environmental persistence, restricting its use to non-human applications . In contrast, the hydrochloride form meets pharmaceutical safety standards for human use .
  • Structural Variants : Derivatives like β-Apo-oxytetracycline and dihydrate forms are used in research, with the latter serving as a reference standard in analytical chemistry .

Q & A

Q. How can conflicting data on this compound’s stability in feed matrices be addressed?

  • Methodological Answer : Simulate feed conditions (e.g., high-temperature pelleting at 80°C) and analyze stability via HPLC. Apply mixed-effects models to account for matrix heterogeneity (e.g., lipid content). Include antioxidants (e.g., ascorbic acid at 0.1% w/w) to reduce oxidative degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxytetracycline hemicalcium salt
Reactant of Route 2
Oxytetracycline hemicalcium salt

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